molecular formula C12H13NO B2814324 3-Phenyl-2-azaspiro[3.3]heptan-1-one CAS No. 1803609-48-4

3-Phenyl-2-azaspiro[3.3]heptan-1-one

Cat. No. B2814324
CAS RN: 1803609-48-4
M. Wt: 187.242
InChI Key: ZJKWIOQIRSAWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-azaspiro[3.3]heptan-1-one is a chemical compound with the molecular formula C12H13NO. It is a part of the family of sterically constrained amino acids . These amino acids possess a sterically constrained molecular framework and have aroused much interest in the fields of chemistry and biology .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, which includes 3-Phenyl-2-azaspiro[3.3]heptan-1-one, involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This synthesis process has been detailed in several studies .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-azaspiro[3.3]heptan-1-one is characterized by a spirocyclic scaffold. This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .

Scientific Research Applications

Drug Discovery Programs

Azaspiro[3.3]heptanes, such as 3-Phenyl-2-azaspiro[3.3]heptan-1-one, are valuable synthetic targets for drug discovery programs . The unique structure of these compounds makes them ideal for the development of new drugs .

DNA-Encoded Library Technology (DELT)

These compounds can be used in DNA-encoded library technology (DELT) applications . This technology allows for the rapid screening of large compound libraries, making it a powerful tool for drug discovery .

Photocatalysis

Azaspiro[3.3]heptanes can be used in photocatalysis, a process that uses light to speed up a chemical reaction . This can be particularly useful in the synthesis of complex molecules .

Antitumor Agents

Some azaspiro compounds have shown potential as antitumor agents . They have demonstrated significant antiproliferative activity, with IC50 ranging from 4.2 to 24.1 μM for all tested cell lines .

Inducing Apoptosis in Cancer Cells

These compounds have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .

Disrupting Actin Filaments in Cancer Cells

Treatment with azaspiro compounds has been found to disrupt actin filaments in cancer cells . This can lead to changes in cell shape and motility, potentially inhibiting the ability of cancer cells to spread .

Bioisosteres of Piperidine

Azaspiro[3.3]heptanes can act as bioisosteres of piperidine . This means they can mimic the biological effects of piperidine, which could be useful in the development of new drugs .

Anesthetic Drug Development

Incorporation of azaspiro[3.3]heptanes into anesthetic drugs instead of the piperidine ring has resulted in patent-free analogues with high activity . This could potentially lead to the development of more effective and affordable anesthetics .

properties

IUPAC Name

1-phenyl-2-azaspiro[3.3]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-12(7-4-8-12)10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKWIOQIRSAWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-2-azaspiro[3.3]heptan-1-one

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